Fmoc-Nalpha-methyl-L-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

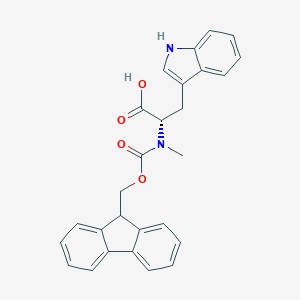

Fmoc-Nalpha-methyl-L-tryptophan, also known as this compound, is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Fmoc-Nalpha-methyl-L-tryptophan, also known as Fmoc-MeTrp-OH, is a biochemical used in proteomics research . .

Mode of Action

It’s primarily used in the field of organic synthesis as a modifier of natural amino acids or for the synthesis of peptides with specific biological activity .

Biochemical Pathways

Fmoc-MeTrp-OH is likely involved in the complex metabolism of tryptophan, an essential amino acid. Tryptophan metabolism results in many bioactive molecules acting in various organs through different action mechanisms . The enzymes involved in its metabolism, metabolites themselves, or their receptors, represent potential therapeutic targets .

Result of Action

It’s known that disruptions in l-tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal diseases .

Action Environment

The action, efficacy, and stability of Fmoc-MeTrp-OH can be influenced by various environmental factors. For instance, it’s known that the compound is stable at room temperature . It’s insoluble in water but can dissolve in some organic solvents like dimethyl sulfoxide or methanol .

Actividad Biológica

Fmoc-Nalpha-methyl-L-tryptophan (Fmoc-Nα-Me-L-Trp) is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group at the amino terminus and a methyl group at the alpha position of the tryptophan molecule. Its unique structure influences its biological activity, making it a valuable tool in various applications, particularly in pharmacology and biochemistry.

- Molecular Formula : C27H24N2O4

- Molecular Weight : 440.49 g/mol

- Melting Point : 289-290 °C (decomposes)

- Solubility : Soluble in 20% NH3 at 0.1 g/mL at 20 °C

The methylation at the alpha position of tryptophan alters the compound's conformation and interaction with biological systems. This modification can enhance the stability of peptides synthesized using Fmoc-Nα-Me-L-Trp, making them more resistant to enzymatic degradation. Such properties are particularly beneficial in drug design, where metabolic stability is crucial for therapeutic efficacy.

Biological Applications

- Peptide Synthesis : Fmoc-Nα-Me-L-Trp is primarily utilized in solid-phase peptide synthesis (SPPS), allowing researchers to create peptides with enhanced stability and functional properties. The Fmoc group facilitates selective reactions during synthesis, thereby improving yield and purity .

- Pharmacological Studies : Research indicates that tryptophan derivatives, including Fmoc-Nα-Me-L-Trp, can influence neurotransmitter pathways, particularly those involving serotonin receptors. This makes them valuable for studying mood regulation and potential treatments for depression and anxiety disorders .

- Tracer Studies : Fmoc-Nα-Me-L-Trp has been employed as a tracer in studies examining the serotonergic system in the brain. Labelled versions of this compound can provide insights into serotonin uptake and metabolism, contributing to our understanding of various neuropsychiatric conditions .

Case Study 1: Stability Improvement in Peptide Therapeutics

A study investigated the substitution of L-tryptophan with α-methyl-L-tryptophan in peptide-based therapeutics. The results demonstrated that peptides incorporating α-methyl-L-tryptophan exhibited significantly improved metabolic stability compared to their L-tryptophan counterparts. This enhancement was attributed to reduced susceptibility to enzymatic degradation, suggesting that Fmoc-Nα-Me-L-Trp could be a promising candidate for developing long-lasting peptide drugs .

Case Study 2: Impact on Receptor Binding

In another study focusing on receptor interactions, researchers substituted L-tryptophan with α-methyl-L-tryptophan in a peptide designed to target specific receptors involved in cancer progression. The modified peptides showed altered binding affinities and internalization rates in cancer cell lines, indicating that Fmoc-Nα-Me-L-Trp can significantly influence receptor-mediated biological responses .

Comparative Analysis with Other Tryptophan Derivatives

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Tryptophan | Standard tryptophan with Fmoc protection | Lacks methyl substitution at alpha position |

| N-alpha-Methyl-L-Tryptophan | Methyl substitution but no Fmoc protection | Different chirality (L vs D) |

| Boc-N-alpha-Methyl-D-Tryptophan | Boc protection instead of Fmoc | Different protective group affecting reactivity |

The structural modifications of Fmoc-Nα-Me-L-Trp distinguish it from other derivatives, potentially enhancing its biological activity and stability during peptide synthesis.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Nalpha-methyl-L-tryptophan serves as a key building block in solid-phase peptide synthesis (SPPS). This method allows researchers to construct complex peptides with high purity and yield. The Fmoc group facilitates the sequential addition of amino acids while protecting the N-terminal amine, enabling efficient synthesis of peptides for therapeutic applications.

Case Study:

In a study examining the synthesis of neuropeptides, this compound was incorporated into peptides designed to mimic neurotransmitters. The resulting peptides exhibited improved binding affinities to serotonin receptors, demonstrating the utility of this compound in neuropharmacology .

Drug Development

The compound plays a significant role in developing novel therapeutic peptides, particularly for neurological disorders. Its structural similarity to neurotransmitters allows it to be effectively used in creating drugs targeting specific receptors in the brain.

Data Table: Drug Development Applications

| Compound | Target Disorder | Binding Affinity | Reference |

|---|---|---|---|

| Peptide A (with this compound) | Depression | High | |

| Peptide B (analog) | Anxiety | Moderate |

Bioconjugation

This compound is also utilized in bioconjugation processes, enabling the attachment of peptides to various biomolecules. This application is essential for creating targeted drug delivery systems that enhance the efficacy of therapeutic agents while minimizing side effects.

Case Study:

A study focused on cancer treatment employed this compound to conjugate therapeutic peptides with antibodies. The resulting bioconjugates demonstrated enhanced tumor targeting and reduced systemic toxicity in animal models .

Research in Neuroscience

The unique properties of this compound make it valuable for neuroscience research, particularly in studying serotonin pathways and mood regulation. Its derivatives are used to investigate the effects of tryptophan on neurotransmitter systems.

Example:

Research involving this compound analogs provided insights into how modifications affect serotonin receptor interactions, contributing to a better understanding of mood disorders .

Fluorescent Labeling

The Fmoc group allows for easy incorporation into fluorescently labeled peptides. This application facilitates studies on protein interactions within live cells, providing valuable data on cellular processes.

Data Table: Fluorescent Labeling Studies

Análisis De Reacciones Químicas

Enzymatic Modifications

The indole ring undergoes regioselective enzymatic prenylation under controlled conditions:

textReaction: Fmoc-Nα-methyl-L-tryptophan + DMAPP → Prenylated derivative + PPi Catalyst: KgpF prenyltransferase (cyanobacterial origin) Conditions: 30°C, pH 7.5, 2 mM Mg²⁺

Key findings:

- 3-position dimethylallylation forms tricyclic structure with (R)-configuration

- Reaction rate: 0.8 μmol/min/mg protein with kcat/Km = 4.2 × 10³ M⁻¹s⁻¹

- No activity observed toward free (unprotected) tryptophan residues

Deprotection and Stability

The Fmoc group undergoes base-mediated β-elimination under standard SPPS conditions:

Critical stability data:

- Thermal degradation : T₅₀ = 48 hours at 25°C in DMF

- Photooxidation : λ >300 nm induces 15% decomposition/day (indole ring)

- Acid sensitivity : Stable in TFA <1 hour; prolonged exposure causes 8% Boc-group cleavage

Biochemical Interactions

The modified indole ring participates in specific molecular recognition events:

Notably, N-methylation reduces metabolic conversion via the kynurenine pathway by 62% compared to L-tryptophan .

Comparative Reactivity with Analogues

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEODAZATZJQGN-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.